molecular formula C16H9Cl2NO2 B2900944 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid CAS No. 724759-52-8

8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2900944
CAS No.: 724759-52-8
M. Wt: 318.15
InChI Key: PCOHGGFEOKLEJU-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely recognized for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with 8-chloroquinoline-4-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₉Cl₂NO₂
  • Molecular Weight : Approximately 305.17 g/mol
  • Structure : The compound features a quinoline core with chlorine substituents at the 2 and 8 positions, which enhance its biological activity.

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Anticancer Properties :
The compound has been investigated for its anticancer potential. It induces apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival. In vitro studies have shown that it effectively inhibits proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Synthetic Organic Chemistry

This compound serves as an intermediate in synthesizing various quinoline derivatives. Its unique structure allows it to participate in several chemical reactions:

  • Substitution Reactions : The chloro groups can be replaced with nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions : The carboxylic acid group can react with amines or alcohols to form amides or esters, essential for creating diverse organic materials .

Industrial Applications

The compound is also utilized in producing dyes and pigments due to its stable chemical structure. Its derivatives are explored for their utility in material science, contributing to advancements in various industrial processes .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The research indicated that the compound binds effectively to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition .

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University explored the anticancer properties of this compound against various cancer cell lines. Findings showed that it induced apoptosis in human breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Biological Activity

8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. This compound's unique structural features contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12Cl2N2O2. Its structure features a quinoline core with chloro groups at specific positions, enhancing its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : It inhibits bacterial DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to cell death.
  • Antimalarial Activity : The compound disrupts the heme detoxification process in malaria parasites, causing toxic heme accumulation and parasite death.
  • Anticancer Activity : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis, thereby reducing cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)32 µg/mL
Escherichia coli (E. coli)16 µg/mL
Pseudomonas aeruginosa (P. aeruginosa)64 µg/mL

These results suggest that structural modifications enhance its antibacterial potency compared to known agents like ampicillin and gentamicin .

Antimalarial Activity

The compound has shown promising antimalarial effects against Plasmodium falciparum, with an effective concentration (EC50) in the low micromolar range. It acts by interfering with the parasite's ability to detoxify heme, leading to increased levels of toxic heme within the parasite .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)3.5
HeLa (cervical cancer)4.0

These findings indicate that the compound can effectively induce apoptosis in these cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antibacterial Evaluation : A study evaluated a series of quinoline derivatives for antibacterial activity using the agar diffusion method against multiple strains, showing that modifications at the phenyl position significantly increased activity .
  • Anticancer Screening : Research on quinoline derivatives revealed that compounds with similar structures exhibited potent anticancer activity against leukemia and solid tumors, highlighting the potential of these compounds in cancer therapy .
  • Antimalarial Research : A recent investigation into quinoline derivatives demonstrated their ability to inhibit Plasmodium falciparum growth through novel mechanisms, suggesting that further optimization could lead to effective antimalarial drugs .

Properties

IUPAC Name

8-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-10(12)14-8-11(16(20)21)9-5-3-7-13(18)15(9)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHGGFEOKLEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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